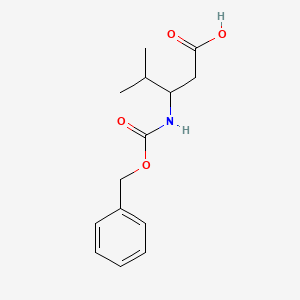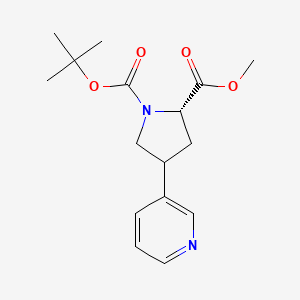
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a pyridinyl group and two ester groups. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the tert-butyl and methyl esters.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
(2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Similar Compounds
- (2S)-1-tert-Butyl 2-methyl 4-(pyridin-2-yl)pyrrolidine-1,2-dicarboxylate
- (2S)-1-tert-Butyl 2-methyl 4-(pyridin-4-yl)pyrrolidine-1,2-dicarboxylate
- (2S)-1-tert-Butyl 2-methyl 4-(quinolin-3-yl)pyrrolidine-1,2-dicarboxylate
Uniqueness
The uniqueness of (2S)-1-tert-Butyl 2-methyl 4-(pyridin-3-yl)pyrrolidine-1,2-dicarboxylate lies in its specific substitution pattern and stereochemistry. The presence of the pyridin-3-yl group and the (2S) configuration contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
属性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl (2S)-4-pyridin-3-ylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-10-12(8-13(18)14(19)21-4)11-6-5-7-17-9-11/h5-7,9,12-13H,8,10H2,1-4H3/t12?,13-/m0/s1 |
InChI 键 |
JBOJIDOEZGFZED-ABLWVSNPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C2=CN=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13092920.png)
![6-(4-(Methylsulfonyl)-2-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13092929.png)
![2-(2-Methoxyphenyl)hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B13092932.png)
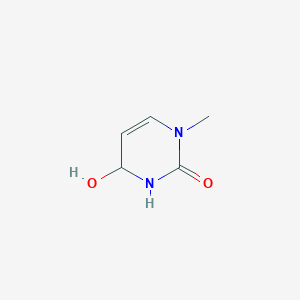
![4-Chloro-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B13092946.png)

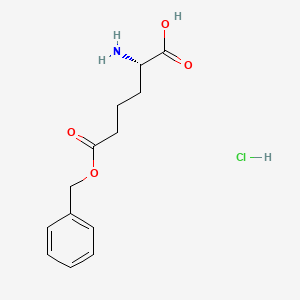

![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)


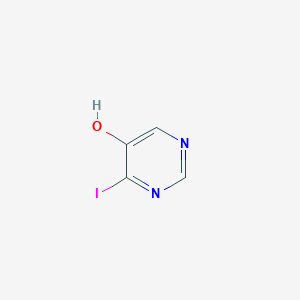
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
